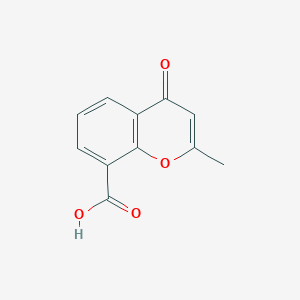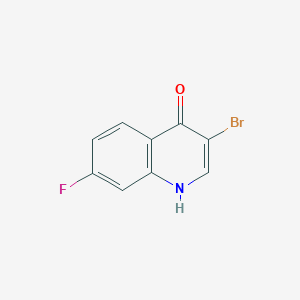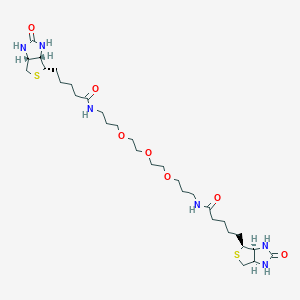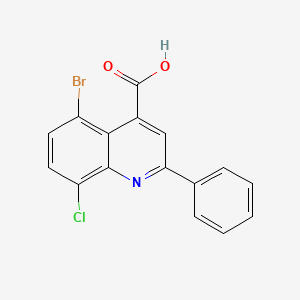
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C6H10BrF2N·HBr. It is a pyrrolidine derivative that contains bromine and fluorine atoms, making it a valuable compound in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of 3-bromo-1-pyrrolidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of hydrogenated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated pyrrolidine derivative with different functional groups.
1-(2,2-Difluoroethyl)pyrrolidine: Lacks the bromine atom but shares the difluoroethyl group.
3-Bromo-1-methylpyrrolidine: Contains a methyl group instead of the difluoroethyl group.
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is unique due to the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom provides a site for further functionalization .
Eigenschaften
Molekularformel |
C6H11Br2F2N |
|---|---|
Molekulargewicht |
294.96 g/mol |
IUPAC-Name |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H10BrF2N.BrH/c7-5-1-2-10(3-5)4-6(8)9;/h5-6H,1-4H2;1H |
InChI-Schlüssel |
WXVYIPHZCGAALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1Br)CC(F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)




![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)


![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
